

Crystal structure analysis of 2-[(p-Nitrophenyl)azo]acetoacetanilide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-[(p-Nitrophenyl)azo]acetoacetanilide
Cat. No.:	B156538

[Get Quote](#)

In-depth Technical Guide: Crystal Structure Analysis of **2-[(p-Nitrophenyl)azo]acetoacetanilide**

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the methodologies and data interpretation involved in the crystal structure analysis of **2-[(p-Nitrophenyl)azo]acetoacetanilide**, a significant azo dye intermediate. Due to the absence of a publicly available, complete single-crystal X-ray diffraction study for this specific compound in the searched scientific literature, this document outlines the generalized experimental protocols and data presentation formats that would be employed in such an analysis, based on standard crystallographic practices for similar organic compounds.

Introduction

2-[(p-Nitrophenyl)azo]acetoacetanilide ($C_{16}H_{14}N_4O_4$, Molar Mass: 326.31 g/mol) is an azo compound utilized as an intermediate in the synthesis of pigments and dyes. The determination of its three-dimensional molecular and crystal structure is crucial for understanding its physicochemical properties, such as color, stability, and reactivity. This understanding can, in turn, inform its application in materials science and potential relevance in medicinal chemistry.

Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions,

which collectively dictate the supramolecular assembly and bulk properties of the material.

Experimental Protocols

The determination of the crystal structure of **2-[(p-Nitrophenyl)azo]acetoacetanilide** would involve the following key experimental stages:

Synthesis and Crystallization

A standard synthesis protocol for **2-[(p-Nitrophenyl)azo]acetoacetanilide** involves a diazotization-coupling reaction.

Protocol for Synthesis:

- **Diazotization of p-Nitroaniline:**
 - Dissolve p-nitroaniline in an aqueous solution of a strong acid, typically hydrochloric acid.
 - Cool the solution to 0-5 °C in an ice bath.
 - Add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring vigorously. The formation of the diazonium salt is monitored.
- **Coupling Reaction:**
 - Prepare a solution of acetoacetanilide in an aqueous alkaline solution (e.g., sodium hydroxide).
 - Cool this solution to 0-5 °C.
 - Slowly add the freshly prepared diazonium salt solution to the acetoacetanilide solution with continuous stirring.
 - Maintain the alkaline pH and low temperature to facilitate the azo coupling.
 - The resulting colored precipitate of **2-[(p-Nitrophenyl)azo]acetoacetanilide** is collected by filtration, washed with cold water, and dried.

Protocol for Crystallization:

- Solvent Selection: The crude product is purified by recrystallization. Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent or solvent mixture (e.g., ethanol, methanol, dimethylformamide-water).
- Crystal Growth: The saturated solution is filtered to remove any insoluble impurities and allowed to stand undisturbed at room temperature. Slow evaporation over several days to weeks is expected to yield single crystals of sufficient quality for diffraction experiments.

X-ray Diffraction Data Collection

Protocol for Data Collection:

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Diffractometer: Data collection is performed on a single-crystal X-ray diffractometer, commonly equipped with a CCD or CMOS detector and using Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation.
- Data Collection Strategy: The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using ω and φ scans).
- Data Processing: The collected diffraction images are processed to integrate the reflection intensities, which are then corrected for various factors (e.g., Lorentz and polarization effects, absorption). This process yields a list of unique reflection indices (h, k, l) and their corresponding structure factor amplitudes.

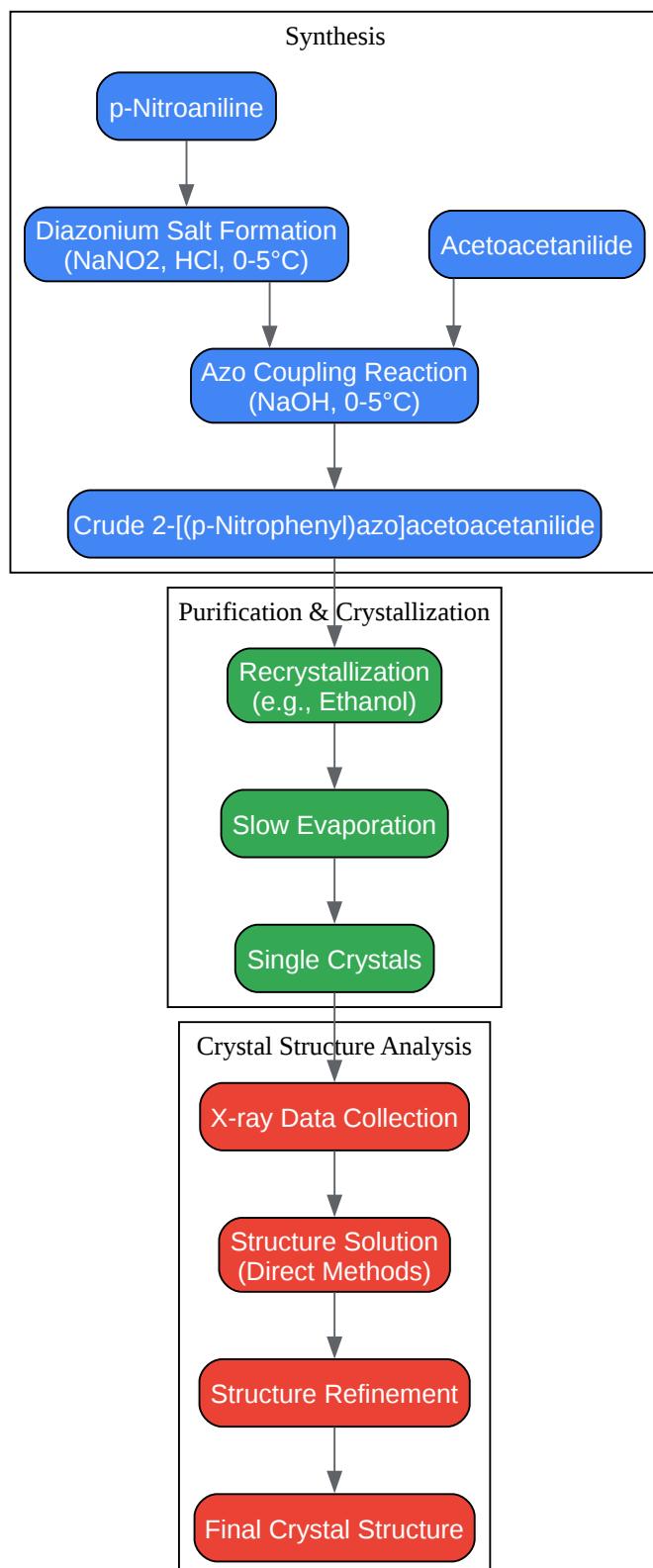
Data Presentation

The crystallographic data for **2-[(p-Nitrophenyl)azo]acetoacetanilide** would be summarized in structured tables for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value (Hypothetical)
Empirical formula	<chem>C16H14N4O4</chem>
Formula weight	326.31
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	$a = 10.123(4)$ Å $\alpha = 90^\circ$
	$b = 8.456(2)$ Å $\beta = 98.78(3)^\circ$
	$c = 18.234(5)$ Å $\gamma = 90^\circ$
Volume	1540.1(9) Å ³
Z	4
Density (calculated)	1.408 Mg/m ³
Absorption coefficient	0.105 mm ⁻¹
F(000)	680
Crystal size	0.25 x 0.20 x 0.15 mm
Theta range for data collection	2.50 to 28.00°
Index ranges	-12 ≤ h ≤ 12, -10 ≤ k ≤ 10, -22 ≤ l ≤ 22
Reflections collected	8975
Independent reflections	3540 [R(int) = 0.045]
Completeness to theta = 28.00°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	3540 / 0 / 218
Goodness-of-fit on F ²	1.054

Final R indices [$ I > 2\sigma(I)$]	R1 = 0.048, wR2 = 0.125
R indices (all data)	R1 = 0.062, wR2 = 0.138
Largest diff. peak and hole	0.28 and -0.25 e. \AA^{-3}


Table 2: Selected Bond Lengths (\AA) and Angles ($^\circ$) (Hypothetical)

Bond	Length (\AA)	Angle	Degrees ($^\circ$)
N1-N2	1.25(1)	C1-N1-N2	114.5(2)
N1-C1	1.42(2)	N1-N2-C7	113.8(2)
N2-C7	1.41(2)	O1-C9-C8	121.5(3)
N3-C13	1.37(2)	C8-N3-C13	128.9(2)
O1-C9	1.23(2)	C10-C7-N2	124.6(2)
O2-C9	1.24(2)	C12-C7-N2	115.3(2)

Visualization of Workflows and Structures

Diagrams created using Graphviz (DOT language) are provided to illustrate key processes and relationships.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Molecular Structure and Connectivity

Caption: 2D representation of the molecular connectivity in the title compound.

Concluding Remarks

The comprehensive crystal structure analysis of **2-[(p-Nitrophenyl)azo]acetoacetanilide** would provide invaluable insights into its solid-state conformation and packing, governed by various intermolecular forces such as hydrogen bonding and π - π stacking. This structural information is fundamental for correlating its molecular architecture with its macroscopic properties and for the rational design of new materials with tailored functionalities. The protocols and data presentation formats outlined in this guide represent the standard approach that would be taken to achieve this goal.

- To cite this document: BenchChem. [Crystal structure analysis of 2-[(p-Nitrophenyl)azo]acetoacetanilide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156538#crystal-structure-analysis-of-2-p-nitrophenyl-azo-acetoacetanilide\]](https://www.benchchem.com/product/b156538#crystal-structure-analysis-of-2-p-nitrophenyl-azo-acetoacetanilide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com